molecular formula C11H22N2O5 B15126594 2,6-Diaminohexanoic acid;3-methyl-2-oxobutanoic acid

2,6-Diaminohexanoic acid;3-methyl-2-oxobutanoic acid

Cat. No.: B15126594
M. Wt: 262.30 g/mol
InChI Key: VRFAQQYAKWMFLR-UHFFFAOYSA-N
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Description

L-Lysine mono(3-methyl-2-oxobutyrate) is a compound with the molecular formula C11H22N2O5 and a molecular weight of 262.30278 g/mol It is a derivative of L-lysine, an essential amino acid, and 3-methyl-2-oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-lysine with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of L-Lysine mono(3-methyl-2-oxobutyrate) may involve large-scale fermentation processes where microorganisms are used to produce L-lysine, which is then chemically reacted with 3-methyl-2-oxobutanoic acid. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Lysine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine mono(3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in protein synthesis and muscle growth.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Lysine mono(3-methyl-2-oxobutyrate) involves its interaction with various molecular targets and pathways. It is known to participate in protein synthesis by serving as a precursor for the synthesis of proteins and enzymes. The compound can also influence metabolic pathways by acting as a substrate for specific enzymes, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    L-Lysine: An essential amino acid that serves as a precursor for L-Lysine mono(3-methyl-2-oxobutyrate).

    3-Methyl-2-oxobutanoic acid: A keto acid that reacts with L-lysine to form the compound.

    L-Lysine hydrochloride: A commonly used form of L-lysine in dietary supplements.

Uniqueness

L-Lysine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. Unlike L-lysine or 3-methyl-2-oxobutanoic acid alone, this compound exhibits enhanced reactivity and potential therapeutic benefits, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid

InChI

InChI=1S/C6H14N2O2.C5H8O3/c7-4-2-1-3-5(8)6(9)10;1-3(2)4(6)5(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2H3,(H,7,8)

InChI Key

VRFAQQYAKWMFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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